7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one
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Overview
Description
7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C9H14N2O2. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone. For instance, the reaction between 1,7-diaminoheptane and acetyl chloride can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro oxides, while reduction can produce spiro alcohols .
Scientific Research Applications
7-Acetyl-1,7-diazaspiro[3
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds.
Biology: The compound has shown potential as a scaffold for designing biologically active molecules.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one exerts its effects involves its interaction with specific molecular targets. For instance, as a covalent inhibitor of KRAS G12C, the compound binds to the switch-II pocket of the KRAS protein, leading to inhibition of its activity. This interaction disrupts the signaling pathways involved in cellular proliferation and differentiation, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1,7-Diazaspiro[3.5]nonan-2-one:
2,7-Diazaspiro[3.5]nonane: Another related compound with different functional groups and properties.
Uniqueness
7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one stands out due to its unique acetyl group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a covalent inhibitor of KRAS G12C highlights its potential in targeted cancer therapy, setting it apart from other spiro compounds .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
7-acetyl-1,7-diazaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-7(12)11-4-2-9(3-5-11)6-8(13)10-9/h2-6H2,1H3,(H,10,13) |
InChI Key |
VENCOQCMGJHLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)N2 |
Origin of Product |
United States |
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